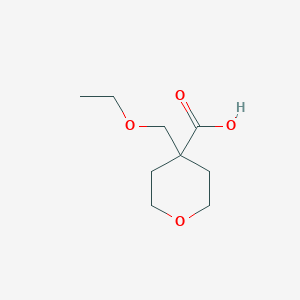
4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Ethoxymethyl)tetrahydro-2H-pyran-4-carboxylic acid is an organic compound with the molecular formula C9H16O4 and a molecular weight of 188.22 g/mol It is a derivative of tetrahydropyran, featuring an ethoxymethyl group and a carboxylic acid functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxymethyl)tetrahydro-2H-pyran-4-carboxylic acid typically involves the reaction of tetrahydropyran derivatives with ethoxymethylating agents under controlled conditions. One common method includes the use of ethyl chloroformate and a base such as triethylamine to introduce the ethoxymethyl group . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the final product meets industrial standards .
化学反应分析
Types of Reactions
4-(Ethoxymethyl)tetrahydro-2H-pyran-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols.
Substitution: The ethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
科学研究应用
4-(Ethoxymethyl)tetrahydro-2H-pyran-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a building block for biologically active compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(Ethoxymethyl)tetrahydro-2H-pyran-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxymethyl group can enhance the compound’s binding affinity to these targets, thereby modulating their activity. The carboxylic acid group may also participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall effect .
相似化合物的比较
Similar Compounds
Tetrahydropyran: A simpler analog without the ethoxymethyl and carboxylic acid groups.
Tetrahydro-2H-pyran-4-carboxylic acid: Lacks the ethoxymethyl group but retains the carboxylic acid functionality.
Methyl tetrahydro-2H-pyran-4-carboxylate: Contains a methyl ester instead of the ethoxymethyl group.
Uniqueness
4-(Ethoxymethyl)tetrahydro-2H-pyran-4-carboxylic acid is unique due to the presence of both the ethoxymethyl and carboxylic acid groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in synthesis and research, making it a valuable compound in various scientific fields .
属性
分子式 |
C9H16O4 |
|---|---|
分子量 |
188.22 g/mol |
IUPAC 名称 |
4-(ethoxymethyl)oxane-4-carboxylic acid |
InChI |
InChI=1S/C9H16O4/c1-2-12-7-9(8(10)11)3-5-13-6-4-9/h2-7H2,1H3,(H,10,11) |
InChI 键 |
DBWXQYPCESGLQC-UHFFFAOYSA-N |
规范 SMILES |
CCOCC1(CCOCC1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1S,8AS)-octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B13008468.png)
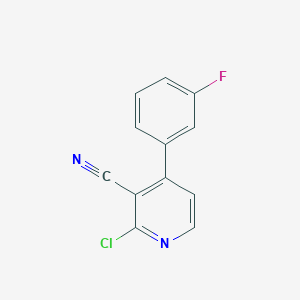
![7-Iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13008490.png)
![4-Fluorobenzo[b]thiophene-2-carbaldehyde](/img/structure/B13008492.png)
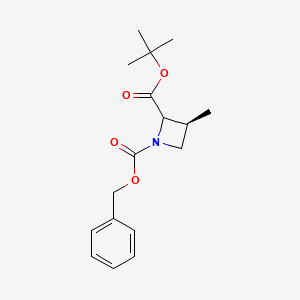
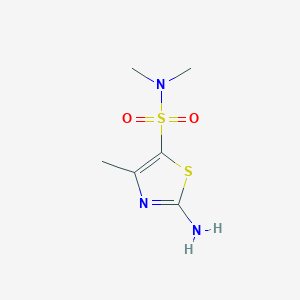

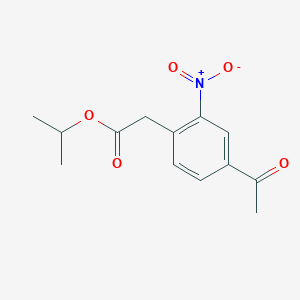

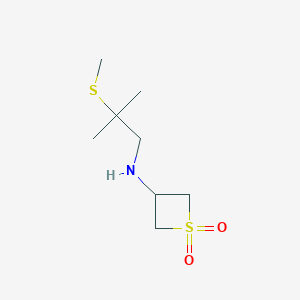
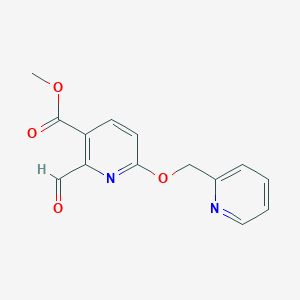
![6-Bromo-7-methyl-5-phenyl-3H-imidazo[4,5-b]pyridin-2-ol](/img/structure/B13008547.png)
![(1R,5S)-7-fluoro-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B13008548.png)
